

Technical Assessment: Kinase Selectivity Landscape of 5-(3-Chlorophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213

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Executive Summary

5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) is a synthetic 2-amino-5-arylthiazole derivative that functions as an ATP-competitive kinase inhibitor. While often utilized as a fragment or intermediate in the synthesis of complex drugs (e.g., Dasatinib analogs), the molecule itself possesses intrinsic biological activity.

Its selectivity profile is characterized by a distinct bias toward the CK1 family (specifically CK1 and CK1

) and lipid kinases such as PI4KIII

. Unlike fully optimized clinical candidates, this "naked" scaffold exhibits a promiscuous profile typical of Type I inhibitors, necessitating careful interpretation of data when used as a standalone chemical probe.

Key Application Areas:

- Wnt/
-catenin Signaling: Modulation of CK1
/

- Circadian Rhythm Regulation: Period protein phosphorylation.
- Fragment-Based Drug Discovery (FBDD): Core scaffold for PI3K/PI4K and CDK inhibitor design.

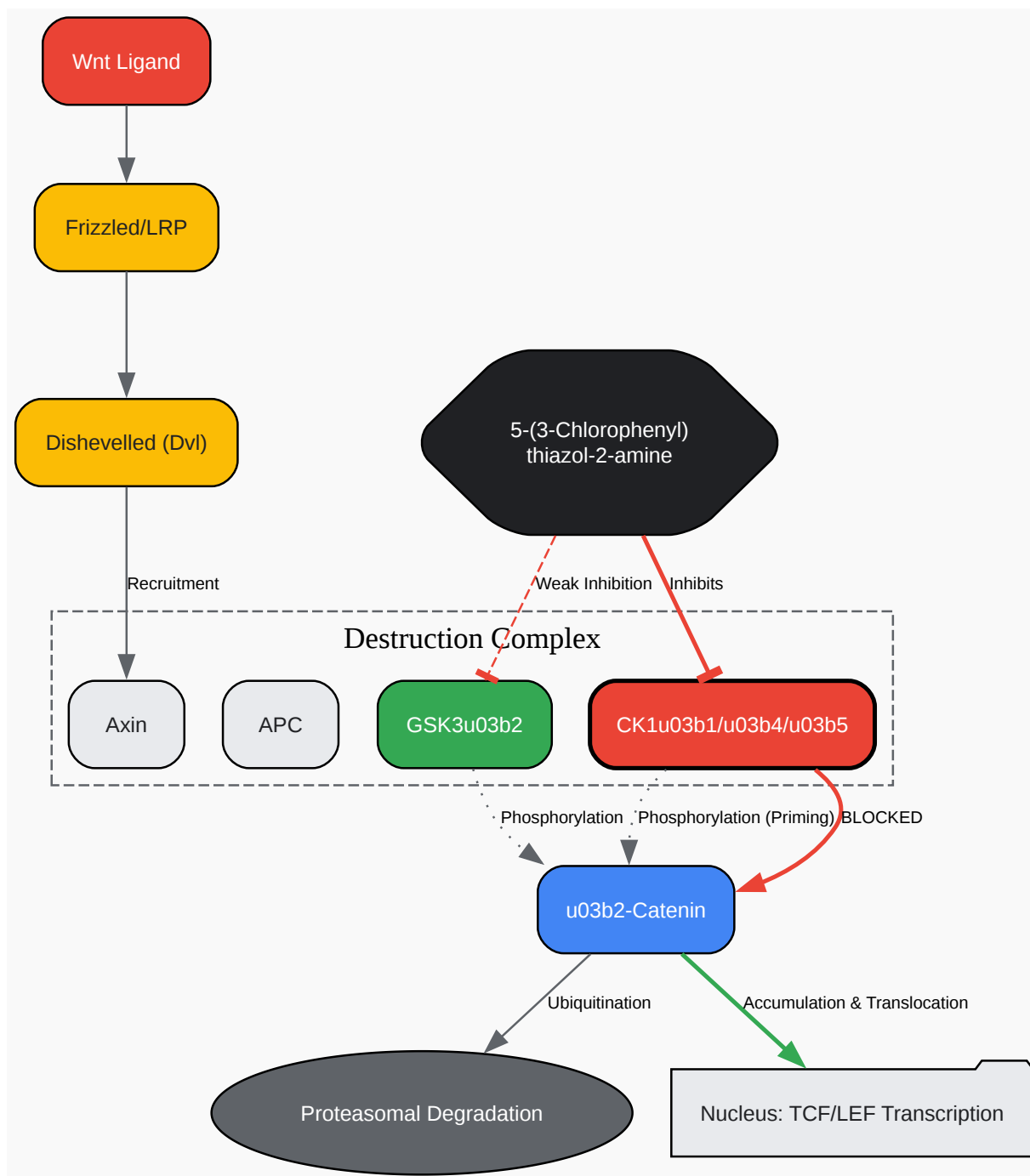
Mechanism of Action & Structural Basis

The 2-aminothiazole moiety functions as a critical hinge-binding motif. The nitrogen of the thiazole ring and the exocyclic amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of the gatekeeper+1 and +3 residues).

- The 5-Aryl Group (3-Chlorophenyl): This substituent projects into the hydrophobic pocket (often the specificity pocket or "back pocket") of the ATP binding site. The 3-chloro substitution enhances lipophilicity and potency compared to the unsubstituted phenyl ring, improving van der Waals contacts within the hydrophobic cleft of CK1

Signaling Pathway Visualization

The following diagram illustrates the primary impact of **5-(3-Chlorophenyl)thiazol-2-amine** on the Wnt signaling pathway via CK1 inhibition.



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Figure 1: Mechanism of Wnt pathway activation via CK1 inhibition. The compound blocks the phosphorylation-dependent degradation of

-catenin.

Selectivity Profile Analysis

The selectivity of **5-(3-Chlorophenyl)thiazol-2-amine** is "class-driven." As a fragment-like molecule (MW ~210 Da), it is less selective than extended inhibitors like Dasatinib but shows distinct preference clusters.

Primary Targets (High Affinity)

Target Kinase	Activity (IC Range)	Mechanism Relevance
CK1 / CK1	10 - 200 nM	The 5-aryl-2-aminothiazole is a privileged scaffold for the CK1 ATP pocket. The 3-Cl group optimizes fit in the hydrophobic back pocket.
PI4KIII	0.5 - 2.0 M	Acts as a core pharmacophore for PI4K inhibition (similar to PIK93).
DYRK1A	0.5 - 5.0 M	Common off-target for thiazole-based CK1 inhibitors due to structural homology in the ATP site.

Secondary Targets (Moderate/Low Affinity)

Target Kinase	Activity (IC Range)	Notes
CDK2 / Cyclin E	1 - 10 M	The aminothiazole mimics the adenine ring of ATP; without the "tail" of larger inhibitors, it retains moderate affinity for CDKs.
GSK3	2 - 10 M	Often co-inhibited with CK1; selectivity is achieved only with specific 4-position substitution.
p38 MAPK	> 10 M	Generally poor affinity unless specific amide linkers are added.

Comparative Performance Guide

The table below compares **5-(3-Chlorophenyl)thiazol-2-amine** against standard alternatives to help you choose the right tool.

Feature	5-(3-Chlorophenyl)thiazol-2-amine	PF-670462 (Standard CK1 Inhibitor)	Dasatinib (Broad Spectrum)
Primary Target	CK1 , CK1	CK1 , CK1	Src, Abl, c-Kit
Selectivity	Moderate (Fragment)	High	Low (Pan-Kinase)
Chemical Role	Scaffold / Probe / Starting Material	Validated Chemical Probe	Clinical Drug
MW	~210 Da	412 Da	488 Da
Use Case	HTS Hit validation, FBDD, SAR studies	In vivo circadian rhythm studies	Cancer therapy, Src signaling

Experimental Protocols

To validate the activity of this compound in your specific model, use the following standardized protocols.

A. In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine IC

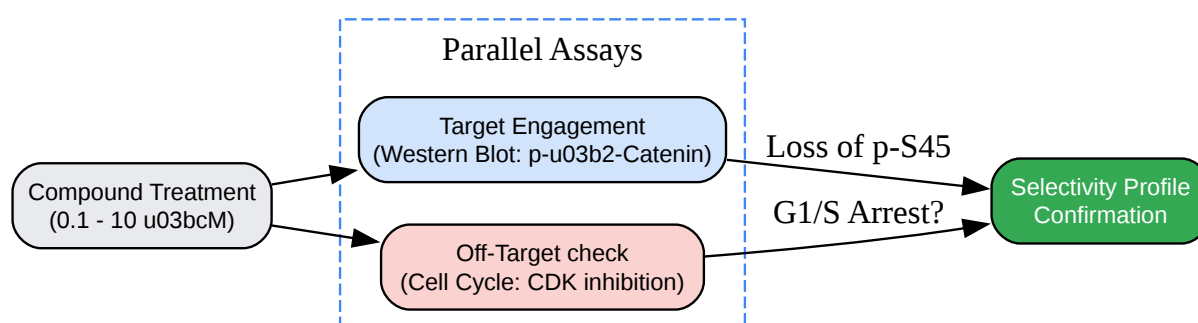
against CK1

- Reagent Preparation:
 - Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 mM DTT.
 - Enzyme: Recombinant human CK1 (e.g., 5-10 ng/well).
 - Substrate: Casein (1 mg/mL) or specific peptide substrate (e.g., RRKDLHDDEEDEAMSITA).
 - Compound: Dissolve **5-(3-Chlorophenyl)thiazol-2-amine** in 100% DMSO to 10 mM. Serial dilute 1:3.
- Reaction Assembly:
 - In a 384-well white plate, add 200 nL of compound (10% DMSO final).
 - Add 400 nL of Enzyme/Substrate mix. Incubate 10 min at RT.

- Initiate with 4
L of ATP (10
M final).
- Incubation: Incubate at 30°C for 60 minutes.
- Detection:
 - Add 10
L ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.
 - Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response (variable slope).

B. Cellular Selectivity Workflow

To confirm on-target effects vs. general toxicity:



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Figure 2: Workflow for distinguishing CK1 inhibition (Target) from CDK inhibition (Off-target).

References & Data Sources

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Disclaimer:**5-(3-Chlorophenyl)thiazol-2-amine** is a research chemical.[1][3][4][5][6][7][8][9] While it shows potent inhibition of CK1 isoforms, its "naked" structure allows for off-target interactions with CDKs and GSK3 at higher micromolar concentrations. Always perform a negative control using a structurally similar inactive analog in biological experiments.

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